2-Propoxyethane-1-sulfonyl Chloride: Structural Dynamics, Reactivity Profiles, and Synthetic Applications
2-Propoxyethane-1-sulfonyl Chloride: Structural Dynamics, Reactivity Profiles, and Synthetic Applications
Executive Summary
In the landscape of modern organic synthesis and advanced materials science, sulfonyl chlorides serve as indispensable electrophilic building blocks. 2-Propoxyethane-1-sulfonyl chloride (CAS: 1341901-07-2) is a highly versatile, bifunctional reagent characterized by a reactive sulfonyl chloride moiety tethered to an ether-linked aliphatic chain[1]. This unique structural configuration imparts excellent solubility in organic solvents while maintaining the intense electrophilicity required for rapid nucleophilic substitution and radical addition reactions. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols, designed specifically for researchers in drug development and catalytic materials.
Molecular Architecture & Physicochemical Properties
The reactivity of 2-propoxyethane-1-sulfonyl chloride is fundamentally dictated by its molecular architecture. The electron-withdrawing nature of the two highly electronegative oxygen atoms and the chlorine atom creates a severe electron deficiency at the sulfur center, rendering it a potent electrophile. Concurrently, the propoxyethane tail provides steric shielding that is minimal enough to allow unhindered nucleophilic attack, yet sufficient to enhance lipophilicity.
Quantitative Data Summaries
Table 1: Physicochemical and Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C5H11ClO3S |
| Molecular Weight | 186.66 g/mol |
| Monoisotopic Mass | 186.01175 Da |
| CAS Number | 1341901-07-2 |
| SMILES | CCCOCCS(=O)(=O)Cl |
| InChIKey | DTVZZBZHGPURPI-UHFFFAOYSA-N |
Data sourced from Benchchem[1] and PubChemLite[2].
Table 2: Predicted Collision Cross Section (CCS) Profiling for Mass Spectrometry For researchers utilizing ion mobility-mass spectrometry (IM-MS) for reaction monitoring, the following predicted CCS values provide a baseline for identifying the compound and its adducts in the gas phase[2].
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 187.01903 | 134.1 |
| [M+Na]+ | 209.00097 | 143.1 |
| [M-H]- | 185.00447 | 135.0 |
| [M+NH4]+ | 204.04557 | 155.4 |
| [M+CH3COO]- | 245.02560 | 176.5 |
Mechanistic Pathways & Reactivity Profiles
Nucleophilic Substitution (Sulfonylation)
The primary utility of 2-propoxyethane-1-sulfonyl chloride lies in its capacity to form stable sulfonamides and sulfonate esters[1]. The mechanism proceeds via a bimolecular nucleophilic substitution-like pathway at the sulfur atom. A nucleophile (e.g., an amine) attacks the electrophilic sulfur, forming a transient, high-energy pentacoordinate intermediate. The subsequent collapse of this intermediate expels the chloride ion—an excellent leaving group due to its large atomic radius and charge delocalization capabilities.
Mechanistic pathway of nucleophilic substitution at the sulfonyl center to form sulfonamides.
Atom Transfer Radical Addition (ATRA)
Beyond ionic pathways, this compound excels in radical chemistry, specifically in chlorosulfonylation reactions with alkenes and alkynes[1]. Mediated by visible light or transition-metal catalysts (such as copper or ruthenium complexes), the S-Cl bond undergoes homolytic cleavage.
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Causality of Propagation: The resulting 2-propoxyethanesulfonyl radical adds across an unsaturated carbon-carbon bond. This addition generates a new carbon-centered radical, which abstracts a chlorine atom from a fresh molecule of the sulfonyl chloride. This not only yields the target β-chloro sulfone—a highly versatile synthetic building block—but also regenerates the sulfonyl radical, establishing a highly efficient, self-sustaining chain reaction[1].
Synthetic Methodologies: Experimental Protocols
To ensure reproducibility and high yields, the following protocols have been engineered as self-validating systems. Every critical step includes an analytical checkpoint.
Protocol A: Synthesis via Oxidative Chlorination of Thiol Precursors
Objective: Generate 2-propoxyethane-1-sulfonyl chloride from 2-propoxyethanethiol. Causality of Design: Direct sulfonation often requires harsh, highly acidic conditions that risk cleaving the propoxy ether linkage. Oxidative chlorination in a biphasic system is selected because it operates under mild conditions; as the sulfonyl chloride is formed, it immediately partitions into the organic layer, shielding it from aqueous hydrolysis[1].
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Substrate Preparation: Dissolve 10 mmol of 2-propoxyethanethiol in 30 mL of Dichloromethane (DCM). Add 30 mL of distilled water to create a biphasic system.
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Oxidant Introduction: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly bubble chlorine gas (Cl2) or add a sodium hypochlorite/HCl equivalent dropwise.
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Causality: The low temperature suppresses exothermic side reactions, such as the α-chlorination of the ether oxygen.
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Reaction Monitoring (Self-Validation): Monitor the organic layer via TLC (Hexane:EtOAc 4:1). The disappearance of the thiol spot (visualized with Ellman's reagent) and the appearance of a UV-active spot confirms complete oxidation.
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Phase Separation & Quenching: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer twice with 20 mL of ice-cold brine to remove residual aqueous acid.
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Purification: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent thermal degradation).
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Final Validation: Perform FTIR spectroscopy. The presence of strong asymmetric and symmetric S=O stretching bands at ~1370 cm⁻¹ and ~1170 cm⁻¹, coupled with the absence of an S-H stretch (~2550 cm⁻¹), confirms the product's integrity.
Step-by-step workflow for the oxidative chlorination synthesis of sulfonyl chlorides.
Advanced Applications in Materials Science & Catalysis
While traditionally used in small-molecule drug discovery to synthesize sulfonamide libraries, 2-propoxyethane-1-sulfonyl chloride has found groundbreaking utility in green chemistry and advanced materials[1].
Lignin Valorization via Heterogeneous Catalysis Recent advancements have utilized this compound as a robust covalent linker to functionalize porous carbon supports derived from biomass[1].
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The Workflow: The sulfonyl chloride is reacted with amine-functionalized lignin-based carbon supports to form a durable sulfonamide bridge. Subsequently, iron phthalocyanine catalysts are anchored to this modified matrix.
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The Causality: The propoxyethane chain provides a flexible, chemically stable spacer that prevents the bulky iron phthalocyanine macrocycle from sterically clashing with the carbon support. This structural freedom ensures the catalytic iron center remains fully accessible to bulky lignin polymers. The resulting heterogeneous catalyst demonstrates exceptional efficacy in the catalytic degradation of lignin into valuable, low-molecular-weight phenolic chemicals, driving forward sustainable biomass valorization[1].
References
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[1] Benchchem. "2-Propoxyethane-1-sulfonyl Chloride | CAS 1341901-07-2". Benchchem Product Catalog.
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[2] PubChemLite. "2-propoxyethane-1-sulfonyl chloride (C5H11ClO3S)". Université du Luxembourg / LCSB.
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Sigma-Aldrich. "2-propoxyethane-1-sulfonyl chloride | 1341901-07-2". Sigma-Aldrich Catalog.
